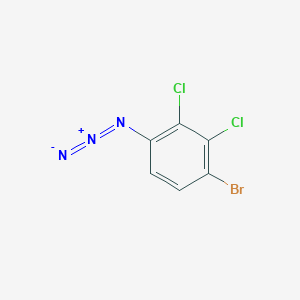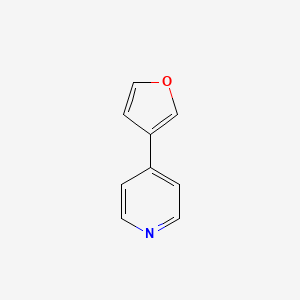![molecular formula C14H20N2O4 B6599314 phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate CAS No. 1354968-22-1](/img/structure/B6599314.png)
phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate (PBTC), also known as N-tert-butoxycarbonyl-2-phenylethylamine, is an organic compound with a wide range of applications in scientific research. PBTC is a versatile reagent that has been widely used in organic synthesis. It is also an important intermediate for the preparation of a number of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
PBTC is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of complexes. It is also used as a reactant in the synthesis of pharmaceuticals and other compounds. PBTC is also used as a catalyst in the synthesis of peptides and proteins.
Mecanismo De Acción
PBTC is a versatile reagent that acts as a catalyst in a variety of organic reactions. It acts as a nucleophile, attacking electrophilic centers in organic molecules. It is also a good leaving group, allowing for the formation of new carbon-carbon bonds. In addition, PBTC can act as a base, facilitating the deprotonation of organic molecules.
Biochemical and Physiological Effects
PBTC is not known to have any direct biochemical or physiological effects. However, it has been used as a reagent in the synthesis of a number of compounds that have been shown to have biological activity. These compounds include pharmaceuticals, peptides, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PBTC in organic synthesis is its versatility. It is a good nucleophile and leaving group, and can act as a base. It is also relatively stable, allowing for the synthesis of a wide range of compounds. The main limitation of using PBTC is its cost. It is relatively expensive compared to other reagents.
Direcciones Futuras
There are a number of potential future directions for the use of PBTC in scientific research. It could be used as a reagent in the synthesis of a wider range of compounds, including pharmaceuticals, peptides, and proteins. It could also be used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of complexes. Additionally, PBTC could be used as a reactant in the synthesis of new materials, such as nanomaterials and polymers. Finally, PBTC could be used to study the mechanism of organic reactions, and to develop new catalysts and reagents.
Métodos De Síntesis
PBTC is synthesized from 2-phenylethylamine and tert-butyl chloroformate. The reaction proceeds in a three-step process: (1) formation of the chloroformate ester, (2) formation of the carbamate, and (3) deprotection of the carbamate. The first step involves the reaction of 2-phenylethylamine with tert-butyl chloroformate in the presence of a base, such as pyridine. The second step involves the reaction of the chloroformate ester with ammonia or a primary amine to form the carbamate. The final step involves the deprotection of the carbamate to form PBTC.
Propiedades
IUPAC Name |
phenyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-9-15-12(17)19-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBTYGTCBUTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-2-(tert-butyloxycarbonyl)aminoethylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)





![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)




![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)